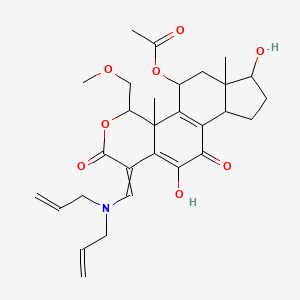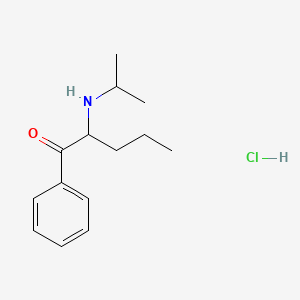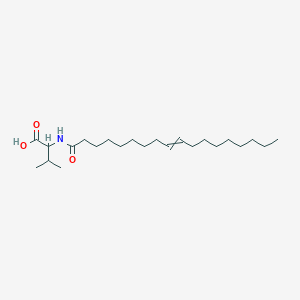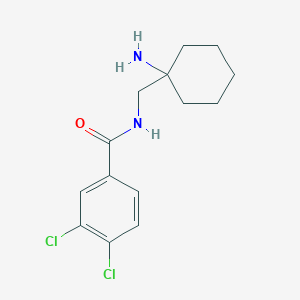
PX-866-17OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PX-866-17OH is an active metabolite of PX-866 . It is a PI3K inhibitor, which means it inhibits the phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . It has selectivity for PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, with IC50s of 14, 57, 131, and 148 nM, respectively .
Molecular Structure Analysis
The molecular formula of PX-866-17OH is C29H37NO8 . Its molecular weight is 527.6 . The InChI code is InChI=1S/C29H37NO8/c1-7-11-30 (12-8-2)14-17-23-26 (34)25 (33)22-18-9-10-20 (32)28 (18,4)13-19 (37-16 (3)31)24 (22)29 (23,5)21 (15-36-6)38-27 (17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 .
Physical And Chemical Properties Analysis
PX-866-17OH is a crystalline solid . It is soluble in DMSO . The λmax values are 249, 316, 405 nm .
Scientific Research Applications
Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
PX-866-17OH inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ . The PI3K pathway is activated in many human tumors and mediates processes such as cell proliferation, survival, adhesion, and motility . Therefore, inhibitors of the PI3K protein represent a promising class of therapeutic agents .
Inhibition of Cancer Cell Motility
PX-866-17OH has been found to inhibit cancer cell motility at subnanomolar concentrations . This suggests that the antitumor activities of PX-866 stem from prolonged inhibition of the PI3K pathway and inhibition of cell motility .
Growth Inhibition in Three-Dimensional Tumor Models
PX-866-17OH has been shown to inhibit growth in three-dimensional tumor models . This suggests that the use of three-dimensional tumor models is more predictive of in vivo growth inhibition by PI3K inhibitors in cancer cell lines lacking phosphatase and tensin homologue activity or expression .
Inhibition of Akt Phosphorylation
PX-866 treatment results in a more sustained loss of Akt phosphorylation . This suggests that the increased potency of PX-866 is related to a more durable inhibition of PI3K signaling .
Use in Combination Therapies
Given its ability to inhibit the PI3K pathway and cancer cell motility, PX-866-17OH could potentially be used in combination with other therapies to enhance their effectiveness .
Mechanism of Action
Target of Action
PX-866-17OH is an active metabolite of PX-866 . It primarily targets the Phosphatidylinositol 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
PX-866-17OH acts by irreversibly inhibiting PI3K . It binds covalently to the lysine-802 residue in the ATP catalytic site of PI3K . This interaction results in a sustained loss of Akt phosphorylation, suggesting that the increased potency of PX-866-17OH is related to a more durable inhibition of PI3K signaling .
Biochemical Pathways
The primary biochemical pathway affected by PX-866-17OH is the PI3K/AKT/mTOR pathway . This pathway is often dysregulated in a variety of solid tumors and is proposed to provide key growth and survival signals to tumor cells . Inhibition of this pathway by PX-866-17OH leads to downregulation of cyclin D1 protein, which is responsible for regulating cell cycle progression and autophagy induction .
Pharmacokinetics
The pharmacokinetics profile of PX-866-17OH is dose-proportional, with no evidence of drug accumulation . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for a steady state of the drug in the body over time, which could potentially enhance its bioavailability and therapeutic efficacy .
Result of Action
PX-866-17OH has been shown to inhibit cancer cell motility and growth, particularly in three-dimensional cultures . It also results in a more sustained loss of Akt phosphorylation, suggesting a prolonged inhibition of the PI3K pathway . Furthermore, PX-866-17OH has been associated with prolonged stable disease, particularly when using a continuous dosing schedule .
Safety and Hazards
PX-866-17OH is harmful if inhaled, swallowed, or absorbed through the skin . Exposure causes irritation of the skin and eyes . Ingestion may cause elevated liver enzymes (AST/ALT), fatigue, diarrhea, nausea, vomiting, anorexia (decreased appetite) and lymphopenia (reduction of a certain type of white blood cells) .
Future Directions
properties
IUPAC Name |
[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKVQJOXRFVEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The study mentions testing PX-866-17OH for potential life-extending effects. What was the outcome of this specific investigation?
A1: The research primarily focused on screening various compounds, including PX-866-17OH, for their impact on the lifespan of Drosophila melanogaster. The study concluded that PX-866-17OH, within the tested concentration range of 1 nM to 10 µM, did not significantly affect the longevity of the male flies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-ba-,2b-ba-,4a-b](/img/no-structure.png)

![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)


![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)


![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)

